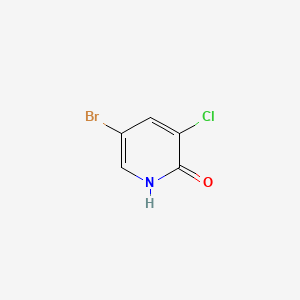

5-Bromo-3-chloro-2-hydroxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Materials Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, and its derivatives are of paramount importance in the fields of organic and materials chemistry. numberanalytics.comnumberanalytics.com Their significance is rooted in their distinct electronic properties and versatility in chemical synthesis. numberanalytics.com The presence of the nitrogen atom in the aromatic ring creates a dipole moment and allows for a wide range of chemical reactions, making pyridine derivatives essential building blocks for a vast array of functional molecules. numberanalytics.com

In the realm of pharmaceuticals, pyridine rings are integral components of numerous drugs, including antihistamines, anti-inflammatory agents, and anti-cancer compounds. numberanalytics.comwisdomlib.org The pyridine scaffold is also prevalent in agrochemicals, where its derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, in materials science, pyridine-based compounds are employed in the creation of functional materials such as conducting polymers and luminescent materials. numberanalytics.com The versatility of pyridine and its derivatives also extends to their use as solvents and reagents in various chemical transformations. fiveable.meglobalresearchonline.net

Unique Context of Halogenated 2-Hydroxypyridine (B17775) Scaffolds

The introduction of halogen atoms and a hydroxyl group onto the pyridine ring, specifically in the form of halogenated 2-hydroxypyridines, gives rise to a unique set of chemical properties and reactivity. The hydroxyl group at the 2-position allows for tautomerism, where the compound can exist in both the hydroxy and the pyridone form. This characteristic, combined with the electronic effects of the halogen substituents, significantly influences the molecule's reactivity and potential applications.

Halogenated pyridines are recognized as crucial intermediates in the synthesis of a wide variety of more complex molecules. researchgate.net The halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as directing groups in further functionalization of the pyridine ring. The presence of halogens like bromine and chlorine can enhance the biological activity of the resulting compounds, a principle often utilized in drug discovery. nih.gov The specific positioning of these functional groups on the pyridine core creates a scaffold with a distinct three-dimensional structure and electronic distribution, making it an attractive target for the development of novel compounds with tailored properties.

Research Rationale for Investigating 5-Bromo-3-chloro-2-hydroxypyridine (B1632151)

The specific compound, this compound, is a subject of research interest due to its potential as a key building block in the synthesis of valuable chemical entities. The presence of three different functional groups—a hydroxyl group, a bromine atom, and a chlorine atom—on the pyridine ring provides multiple sites for chemical modification. This multi-functionality allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. pipzine-chem.com

Research into this compound is driven by the prospect of creating novel molecules with potential applications in medicinal chemistry and materials science. pipzine-chem.compipzine-chem.com The unique substitution pattern of the halogen atoms can influence the regioselectivity of subsequent reactions, allowing for precise control over the final product's structure. Due to its structural characteristics, it is considered a key intermediate in drug development, with the potential to be modified to create new drugs for treating a variety of diseases. pipzine-chem.com The investigation of its synthesis and reactivity is crucial for unlocking its full potential as a precursor to more complex and potentially bioactive molecules. pipzine-chem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C5H3BrClNO |

| Molar Mass | 208.44 g/mol pipzine-chem.com |

| Appearance | Solid, likely white or off-white pipzine-chem.com |

| Solubility in Water | Low pipzine-chem.com |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol (B145695) and dichloromethane (B109758) pipzine-chem.com |

Synthesis of this compound

The synthesis of this compound can be approached through various multi-step reaction sequences, often starting from a substituted pyridine derivative. A common strategy involves the halogenation of a suitable pyridine precursor. For instance, a pyridine derivative can be subjected to bromination and chlorination reactions to introduce the respective halogen atoms. pipzine-chem.com Reagents such as N-bromosuccinimide (NBS) for bromination and phosphorus oxychloride (POCl3) for chlorination are often employed. pipzine-chem.com

One documented synthetic route starts from 3-Bromo-2-hydroxy-5-nitropyridine. This multi-step process involves reactions with phosphorus oxychloride and quinoline, followed by reduction with iron in acetic acid, a diazotization reaction using sodium nitrite (B80452) and hydrofluoroboric acid, and finally, hydrolysis with potassium hydroxide. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWYUROVLMVBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973794 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-70-7 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Bromo 3 Chloro 2 Hydroxypyridine

Halogen Migration Studies within Halogenated Pyridine (B92270) Systems

While specific studies on halogen migration for 5-bromo-3-chloro-2-hydroxypyridine (B1632151) are not extensively documented, the phenomenon is known to occur in other halogenated pyridine and heterocyclic systems. Halogen migration, or halogen dance, typically involves the intramolecular movement of a halogen atom from one position to another on an aromatic ring, often under the influence of a strong base or organometallic species.

In related pyridine systems, silyl-mediated halogen displacement has been demonstrated. For instance, treating 2-chloropyridine (B119429) with bromotrimethylsilane (B50905) can convert it to 2-bromopyridine. epfl.ch This type of exchange proceeds through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the halogen at position 2 for substitution. epfl.ch However, this process is a halogen exchange rather than a migration of a halogen to a different carbon atom on the same ring.

More classical halogen migrations, such as those seen in other aromatic systems, are less common for pyridines but can be induced. These transformations are significant as they can lead to isomers that are otherwise difficult to synthesize. Research into transformations involving selective 1,2-halogen migration has been reported in other unsaturated systems, such as the gold-catalyzed 1,2-migration of iodine, bromine, and chlorine in haloallenyl ketones to produce 3-halofurans. nih.gov These reactions proceed through a proposed halirenium intermediate, showcasing a pathway for intramolecular halogen shifts. nih.gov The principles observed in these systems suggest that under specific conditions, halogen migration could be a potential, albeit likely challenging, reaction pathway for polyhalogenated pyridines like this compound.

Nucleophilic Substitution Reactions and Ambident Nucleophilicity

The 2-hydroxypyridine (B17775) moiety exists in a tautomeric equilibrium with its 2-pyridone form. wikipedia.orgnih.gov This gives rise to ambident nucleophilicity, where reactions with electrophiles can occur at either the nitrogen or the oxygen atom of the corresponding pyridone anion. acs.org

The regioselectivity of these reactions (N-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. Quantum chemical calculations have shown that while N-attack is often thermodynamically favored, leading to the more stable product, O-attack can be kinetically favored under certain conditions. acs.org The hard and soft acid-base (HSAB) principle is often invoked to rationalize the outcome; however, modern interpretations based on Marcus theory provide a more nuanced understanding. acs.org For example, the "silver ion effect," which was thought to increase the electrophile's positive charge, is now understood to proceed by blocking the nitrogen atom of the 2-pyridone anion, thereby directing the reaction to the oxygen atom. acs.org

In addition to reactions at the N/O atoms, the halogen substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The bromine and chlorine atoms are leaving groups that can be displaced by nucleophiles. pipzine-chem.compipzine-chem.com The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the halogens, facilitates attack by strong nucleophiles. Generally, the bromine atom at the 5-position is a better leaving group than the chlorine atom at the 3-position, suggesting that selective substitution may be possible under carefully controlled conditions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). nih.gov The presence of two strongly electron-withdrawing halogen atoms (bromo and chloro) and the hydroxyl/oxo group further deactivates the ring of this compound towards electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for functionalizing halogenated pyridines. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective or sequential coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is widely used for functionalizing bromo-substituted pyridines. mdpi.comresearchgate.net For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 3-position intact. This selectivity is a common feature in palladium-catalyzed cross-couplings of substrates bearing different halogens.

Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), a base like potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), and a solvent system such as a mixture of 1,4-dioxane (B91453) and water or dimethoxyethane (DME). mdpi.comresearchgate.netnih.gov The reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. mdpi.comnih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | Good to High | nih.gov |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | 85-95 | Moderate to Good | mdpi.com |

| Pd(OAc)2 / XPhos | Various | Various | 30-60 | Good to High | nih.govmdpi.com |

Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromo-pyridines.

The Stille cross-coupling reaction pairs an organohalide with an organostannane reagent, also catalyzed by palladium. Similar to the Suzuki reaction, the Stille coupling is expected to be selective for the C-Br bond over the C-Cl bond in this compound.

The Stille reaction can be advantageous in certain contexts, sometimes proving more effective than Suzuki couplings for sterically hindered substrates or for coupling specific classes of heterocycles. nih.gov Comparative studies have shown that while both methods are effective, the Stille coupling can sometimes provide higher yields, although this comes with the significant drawback of using toxic organotin reagents. nih.gov Typical catalytic systems for Stille reactions often involve palladium sources like Pd(OAc)2 in combination with phosphine (B1218219) ligands such as XPhos. nih.gov

| Catalyst System | Additive | Solvent | Temperature | Yield | Reference |

| Pd(OAc)2 / XPhos | CsF | Various | Room Temp - High | High | nih.gov |

Table 2: Representative Conditions for Stille Cross-Coupling.

The direct reaction of this compound with a Grignard reagent (R-MgX) is problematic due to the presence of the acidic proton on the hydroxyl group (or the N-H proton in the 2-pyridone tautomer). Grignard reagents are powerful bases and will preferentially react in an acid-base neutralization reaction, quenching the reagent and deprotonating the hydroxypyridine. youtube.com

To utilize Grignard chemistry for C-C bond formation at either the bromo or chloro position, the hydroxyl group must first be protected. A suitable protecting group, such as a silyl (B83357) ether or a benzyl (B1604629) ether, would be installed. Following protection, a Grignard reagent could potentially be formed from the C-Br bond via magnesium-halogen exchange or direct insertion of magnesium metal. This newly formed pyridyl Grignard reagent could then be reacted with various electrophiles. Alternatively, the protected dihalopyridine could be reacted with an external Grignard reagent in a metal-catalyzed coupling reaction (e.g., Kumada coupling), which would again likely show selectivity for the C-Br bond. After the desired C-C bond formation, the protecting group would be removed to regenerate the hydroxyl functionality.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving an organozinc compound and an organic halide catalyzed by a nickel or palladium complex. wikipedia.org For this compound, this reaction offers a pathway to introduce a wide range of organic substituents onto the pyridine core. The reactivity of the two halogen atoms in cross-coupling reactions is differential, with the carbon-bromine bond being more reactive than the carbon-chlorine bond. This selectivity is a common trend in palladium-catalyzed cross-coupling reactions, where the order of reactivity for halogens is generally I > Br > OTf > Cl. orgsyn.org

This inherent difference in reactivity allows for regioselective functionalization. Under carefully controlled conditions, the C5-bromo position can be selectively coupled, leaving the C3-chloro position intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts are generally preferred for their higher chemical yields and broader functional group tolerance. wikipedia.org

Table 1: Predicted Regioselectivity in Negishi Cross-Coupling of this compound

| Coupling Partner | Catalyst System (Predicted) | Primary Product |

| R-ZnX | Pd(PPh₃)₄ or similar Pd(0) complex | 5-R-3-chloro-2-hydroxypyridine |

| R-ZnX | Ni(dppe)Cl₂ or similar Ni complex | Mixture of mono- and di-substituted products, potential for lower selectivity |

Note: R represents a generic organic substituent. The actual reaction conditions would require optimization.

Hydrodehalogenation Reactions

Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in a molecule with a hydrogen atom. This process is a type of reduction and can be achieved using various reducing agents and catalysts. For halogenated pyridines, systems such as sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst have proven effective. mdpi.com

In the case of this compound, hydrodehalogenation can proceed selectively due to the different reactivities of the C-Br and C-Cl bonds. The C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond. Therefore, it is possible to selectively remove the bromine atom at the C5 position while retaining the chlorine atom at the C3 position. This selective hydrodehalogenation would yield 3-chloro-2-hydroxypyridine. Complete hydrodehalogenation to produce 2-hydroxypyridine would require more forcing reaction conditions. Copper-based catalysts have also been shown to be effective for the hydrodebromination of brominated aromatic pollutants. mdpi.com

Table 2: Potential Products of Hydrodehalogenation of this compound

| Reagent/Catalyst System | Major Product | Minor Product / Byproduct |

| Mild conditions (e.g., NaBH₄, Pd/C) | 3-chloro-2-hydroxypyridine | 2-hydroxypyridine |

| Harsh conditions (e.g., H₂, high pressure, catalyst) | 2-hydroxypyridine | - |

Pyridine Aryne Chemistry and Intermediate Formation

Pyridynes are highly reactive intermediates that are analogs of benzynes. The chemistry of pyridynes offers a unique approach to the difunctionalization of the pyridine ring. The generation of a 3,4-pyridyne intermediate from a precursor like 3-chloro-2-ethoxypyridine (B70323) has been reported. nih.gov Although direct generation from this compound is not explicitly detailed in the provided information, the principles of pyridyne formation from dihalopyridines are relevant.

The presence of a substituent at the 5-position, such as the bromo group in the title compound, can influence the regioselectivity of nucleophilic attack on the pyridyne intermediate. This is attributed to the aryne distortion model, where substituents can perturb the electronic structure of the aryne, favoring nucleophilic addition at one of the two carbons of the formal triple bond. A 5-bromo substituent has been shown to direct nucleophilic addition to the C3 position of a 3,4-pyridyne. chemicalbook.com This provides a powerful tool for the regiocontrolled synthesis of polysubstituted pyridines. The subsequent manipulation of the bromo group through cross-coupling reactions further enhances the synthetic utility of this intermediate. rsc.org

Regioselective Functionalization and Substitution Pathways

The presence of multiple, electronically distinct positions on the this compound ring allows for a variety of regioselective functionalization strategies. As discussed, the differential reactivity of the bromine and chlorine atoms is a key factor.

C5-Position: The bromo group is the more reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings. orgsyn.orgorganic-chemistry.org This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position.

C3-Position: The chloro group is less reactive in cross-coupling reactions but can be targeted for substitution under more forcing conditions or with more reactive catalyst systems. Alternatively, after functionalization at C5, the C3-chloro group can be targeted in a subsequent step.

C4-Position: The generation of a 3,4-pyridyne intermediate, as discussed previously, allows for functionalization at both the C3 and C4 positions. nih.gov The regioselectivity of this difunctionalization can be controlled by the substituents present on the ring.

C2-Position: The hydroxyl group can undergo O-alkylation or other modifications. It also influences the reactivity of the ring through its electronic effects and its ability to act as a directing group in certain reactions.

The choice of reagents and reaction conditions is paramount in directing the functionalization to the desired position, enabling the synthesis of a wide array of substituted pyridine derivatives.

Condensation Reactions

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or an alcohol. The synthesis of pyridine rings can be achieved through various condensation reactions, such as the Guareschi-Thorpe reaction, which involves the reaction of a cyanoacetamide with a 1,3-diketone. wikipedia.org

O-Alkylation Reactions

The hydroxyl group of this compound can undergo O-alkylation to form the corresponding 2-alkoxypyridine derivative. This reaction typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent, such as an alkyl halide. The existence of 5-bromo-3-chloro-2-methoxypyridine (B1372687) confirms that such a reaction is feasible. uni.lu

The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms can influence the outcome of alkylation reactions. While O-alkylation is common, N-alkylation of the pyridone tautomer can also occur, depending on the reaction conditions, including the choice of solvent and counterion. A patent describes the conversion of a 2-hydroxypyridine to a 2-alkoxy derivative, highlighting the industrial relevance of this transformation. google.com

Table 3: General Scheme for O-Alkylation of this compound

| Reactants | Reagents | Product |

| This compound, R-X (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃) | 5-Bromo-3-chloro-2-alkoxypyridine (e.g., 5-Bromo-3-chloro-2-methoxypyridine) |

R represents an alkyl group, and X is a leaving group such as I, Br, or Cl.

Structural Elucidation and Spectroscopic Characterization of 5 Bromo 3 Chloro 2 Hydroxypyridine

Tautomerism Studies of 2-Hydroxypyridines

The phenomenon of tautomerism, the ability of a compound to exist in two or more interconvertible forms that differ in the position of a proton, is a key feature of 2-hydroxypyridines. nih.govwuxibiology.com These compounds can exist in equilibrium between the 2-hydroxypyridine (B17775) (enol) form and the 2-pyridone (keto) form. chemtube3d.com

Pyridone-Hydroxypyridine Tautomeric Equilibrium

The equilibrium between the 2-pyridone and 2-hydroxypyridine tautomers is a well-documented and extensively studied phenomenon. wuxibiology.comwikipedia.org The 2-pyridone form is characterized by a carbonyl group and an N-H bond, while the 2-hydroxypyridine form possesses a hydroxyl group directly attached to the pyridine (B92270) ring. chemtube3d.com Resonance contributors play a significant role in the relative stability of these tautomers. youtube.com While the neutral 2-hydroxypyridine form is aromatic, the 2-pyridone form possesses a significant aromatic character in its zwitterionic resonance structure, where the more electronegative oxygen atom carries a negative charge and the nitrogen atom carries a positive charge. youtube.com

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine form is generally favored. wikipedia.orgstackexchange.com Conversely, polar solvents, such as water and alcohols, tend to shift the equilibrium towards the more polar 2-pyridone form. wikipedia.orgstackexchange.com This is attributed to the greater ability of polar solvents to solvate the larger dipole moment of the 2-pyridone tautomer. wuxibiology.com For instance, the addition of water to solutions of 2-hydroxypyridines in THF or DMSO has been shown to increase the proportion of the pyridone form. semanticscholar.org Theoretical calculations have indicated that in water, the pyridone form is more stable than the enol form. nih.gov

Table 1: Solvent Effects on 2-Hydroxypyridine/2-Pyridone Equilibrium

| Solvent | Favored Tautomer |

|---|---|

| Non-polar solvents (e.g., Cyclohexane) | 2-Hydroxypyridine wikipedia.orgstackexchange.com |

| Polar solvents (e.g., Water, Alcohols) | 2-Pyridone wikipedia.orgstackexchange.com |

Substituent Effects on Tautomeric Equilibrium

Solid-State Tautomeric Forms

In the solid state, 2-hydroxypyridine derivatives predominantly exist in the 2-pyridone form. wikipedia.orgstackexchange.com This has been confirmed by X-ray crystallography, which reveals that the proton is located on the nitrogen atom rather than the oxygen atom. wikipedia.orgresearchgate.net Infrared (IR) spectroscopy further supports this, showing the presence of a characteristic C=O stretching frequency and the absence of an O-H stretching frequency. wikipedia.orgstackexchange.com For example, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) confirmed its existence in the oxo-form in the solid state. semanticscholar.orgresearchgate.net

Intermolecular Association and Dimerization in Solution

In solution, 2-hydroxypyridines and their 2-pyridone tautomers are known to form hydrogen-bonded dimers. wikipedia.orgyoutube.com This dimerization is a crucial factor influencing the tautomeric equilibrium. youtube.com The formation of a dimer can facilitate a double proton transfer, providing a self-catalytic pathway for the interconversion of the two tautomers. wikipedia.org The extent of dimerization is dependent on the solvent, with non-polar solvents generally favoring self-association more than polar solvents like DMSO and water. semanticscholar.org Computational studies have explored the relative stabilities of different dimeric structures, including oxo-oxo and hydroxy-hydroxy dimers. doi.org

Experimental Spectroscopic Techniques

Various spectroscopic techniques are employed to study the structure and tautomerism of 2-hydroxypyridines.

UV/Vis Spectroscopy: This technique is particularly useful for the quantitative determination of the amounts of the two tautomeric forms in different solvents. semanticscholar.orgresearchgate.net

NMR Spectroscopy: While 1H and 13C NMR spectroscopy can provide valuable structural information, it is sometimes difficult to distinguish between the two tautomers, with the exception of the unsubstituted 2-hydroxypyridine. semanticscholar.orgresearchgate.net

IR Spectroscopy: As mentioned earlier, IR spectroscopy is instrumental in identifying the predominant tautomer in the solid state by detecting the presence or absence of characteristic C=O and O-H stretching vibrations. nih.govwikipedia.org

X-ray Crystallography: This technique provides definitive evidence of the solid-state structure, confirming the location of the proton and thus the dominant tautomeric form. nih.govwikipedia.org

Microwave Spectroscopy: This method has also been used to investigate the tautomerism of 2-hydroxypyridine. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Bromo-3-chloro-2-hydroxypyridine (B1632151) |

| 2-Hydroxypyridine |

| 2-Pyridone |

| 2-Hydroxy-5-nitropyridine |

| N-bromosuccinimide |

| Phosphorus oxychloride |

| 4-Hydroxypyridine |

| 4-Pyridone |

| Pyridine-2-thiol |

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

A significant band observed around 1680 cm⁻¹ is assigned to the C=O stretching mode, suggesting the presence of the pyridone tautomer in the solid state. The in-plane bending mode for this carbonyl group is found near 570 cm⁻¹. The presence of an -OH group is indicated by a stretching mode that appears in the region of 3145-3430 cm⁻¹ for associated species. Furthermore, a weak band at approximately 3270 cm⁻¹ has been attributed to the N-H stretching mode, which also supports the existence of the pyridone form. The N-H in-plane bending mode is thought to contribute to the band at 1680 cm⁻¹. The analysis of the vibrational spectra often assumes a Cₛ point group symmetry for the molecule. mewaruniversity.org

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3270 | N-H stretching |

| 3145-3430 | O-H stretching (associated) |

| 1680 | C=O stretching / N-H in-plane bending |

| 570 | C=O in-plane bending |

Note: Data derived from studies on related dihydroxy and tri-substituted pyridines. mewaruniversity.org

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy, focusing on molecular vibrations that cause a change in polarizability. While specific FT-Raman data for this compound is not extensively detailed in the provided search results, the technique is crucial for identifying the skeletal vibrations of the pyridine ring and the vibrations of the substituent halogen atoms. Raman-based technologies are widely used for the identification of pharmaceutical compounds and in monitoring chemical processes. nih.gov For substituted pyridines, Raman spectra would reveal key bands corresponding to ring breathing modes and substituent-sensitive vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For substituted pyridines, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic. For a related compound, 5-bromo-2-chloro-pyridin-3-ol, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the carbon atoms in the pyridine ring. rsc.org

No specific ¹H NMR or ¹³C NMR data for this compound was found in the search results.

Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 208.44 g/mol . pipzine-chem.com The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion would be observed (M, M+2, M+4 peaks). Common fragmentation pathways for halogenated compounds include the loss of the halogen atom. miamioh.edu

Predicted collision cross-section (CCS) values for a related compound, 5-bromo-3-chloro-2-(methoxymethyl)pyridine, have been calculated for various adducts, which can aid in its identification in complex mixtures. uni.lu

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. While specific UV-Vis data for this compound is not detailed in the search results, substituted pyridines typically exhibit characteristic absorption bands in the UV region. These absorptions are influenced by the nature and position of the substituents on the pyridine ring.

Crystallographic Studies (X-ray Diffraction)

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Investigation of Intramolecular Hydrogen Bonding

The structure of this compound, featuring a hydroxyl group at the C-2 position and a nitrogen atom within the aromatic ring, presents the potential for intramolecular hydrogen bonding. This interaction would involve the hydrogen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, forming a six-membered ring-like structure. The formation and strength of such a hydrogen bond are influenced by the electronic effects of the substituents on the pyridine ring.

The acidity of the hydroxyl group, a key factor in hydrogen bond strength, is enhanced by the presence of the electron-withdrawing bromine and chlorine atoms. pipzine-chem.com The high electronegativity of the oxygen atom in the hydroxyl group already polarizes the O-H bond, making the hydrogen atom partially positive and prone to interaction with the lone pair of electrons on the nitrogen atom. pipzine-chem.com

In related 2-hydroxypyridine systems, the presence of intramolecular hydrogen bonds has been shown to significantly influence their chemical and physical properties. For instance, in 5-bromo-2,3-dihydroxy pyridine, the hydroxyl groups are key to its association in the solid state. mewaruniversity.org While direct experimental evidence for this compound is not available in the reviewed literature, theoretical considerations and data from analogous structures strongly suggest the presence of an intramolecular O-H···N hydrogen bond. This interaction would contribute to the planarity of the molecule and affect the vibrational frequencies of the involved functional groups in its infrared spectrum.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice is dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. For this compound, which typically appears as a white to light yellow crystalline powder with a melting point of approximately 165-169 °C, these interactions are crucial for the stability of its crystal structure. pipzine-chem.com

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, the analysis of related compounds provides insight into the likely packing motifs. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom), which may be involved in an intramolecular bond, still allows for intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Chloro 2 Hydroxypyridine

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical properties, chemical reactivity, and biological activity. For 5-Bromo-3-chloro-2-hydroxypyridine (B1632151), computational methods like Density Functional Theory (DFT) are employed to investigate its electronic characteristics. researchgate.net These theoretical studies provide valuable insights into the molecule's behavior at a quantum level. The presence of a pyridine (B92270) ring, a hydroxyl group, and two different halogen atoms (bromine and chlorine) creates a complex electronic environment, making theoretical analysis essential for a comprehensive understanding. The hydroxyl group can release protons, exhibiting acidity, while the electronegative oxygen atom strongly attracts the hydrogen atom's electron cloud. pipzine-chem.com Simultaneously, the bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions. pipzine-chem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small energy gap signifies that the molecule can be easily excited, implying high chemical reactivity and low kinetic stability. ijesit.com Conversely, a large energy gap indicates high stability and low reactivity. This energy gap is a critical parameter for understanding the charge transfer interactions that can occur within the molecule. ijesit.com

For a related compound, 5-chloro-2-hydroxypyridine , theoretical calculations using the DFT/B3LYP method with a 6-311++G(d,p) basis set have been performed. The results provide an illustrative example of the data obtained from FMO analysis. ijesit.com

Table 1: FMO Analysis Data for 5-chloro-2-hydroxypyridine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -9.01 |

| LUMO | -2.10 |

| Energy Gap (ΔE) | 6.91 |

Source: Data adapted from a study on 5-chloro-2-hydroxypyridine. ijesit.com

A significant energy gap, as seen in the example of 5-chloro-2-hydroxypyridine, suggests substantial chemical stability. researchgate.netijesit.com

Charge Transfer Interactions

The analysis of frontier orbitals also elucidates the nature of intramolecular charge transfer (ICT) within the molecule. researchgate.net The HOMO-LUMO energy gap is instrumental in explaining the charge transfer interactions that take place inside the molecule. ijesit.com In substituted pyridines, the distribution of HOMO and LUMO across the molecular framework reveals the pathways for electron donation and acceptance. This internal charge redistribution is crucial for the molecule's electronic and optical properties.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify electron-rich and electron-deficient regions.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.netnih.gov

Blue Regions: This color represents areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral electrostatic potential.

For molecules like this compound, the MEP map helps to identify the most probable sites for chemical reactions. The negative potential is typically localized around the electronegative oxygen and nitrogen atoms, making them targets for electrophiles. researchgate.netnih.gov The positive potential is often found around the hydrogen atom of the hydroxyl group, indicating its acidic nature. bhu.ac.in This visual representation is invaluable for understanding hydrogen bonding, ionic interactions, and other noncovalent forces that govern molecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions, charge transfer, and hyperconjugative effects within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and core orbitals. NBO analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy. These interactions, particularly the delocalization of electron density, are key to understanding the molecule's stability and reactivity.

Mulliken Population Analysis

Mulliken population analysis is a computational method for calculating the partial atomic charges of the atoms within a molecule. bhu.ac.in This analysis provides quantitative data on how the total electron density is distributed among the constituent atoms. The calculated charges help in understanding the electrostatic potential and the polarity of different bonds in the molecule.

In a substituted pyridine derivative, the Mulliken charges would reveal the electron-withdrawing or electron-donating effects of the substituents (bromo, chloro, and hydroxyl groups) on the pyridine ring. For instance, all hydrogen atoms typically exhibit a positive charge. bhu.ac.in The analysis can identify the most positively and negatively charged carbon atoms, which correspond to the likely sites for nucleophilic and electrophilic attack, respectively. bhu.ac.in

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Aromatic Compound

| Atom | Charge (e) |

|---|---|

| C1 | 0.3159 |

| C2 | -0.2132 |

| O1 | -0.5500 |

| H1 | 0.2500 |

Source: Data adapted from a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. bhu.ac.in

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are tools used in computational chemistry to visualize the localization of electrons in a molecule. aps.org They provide a topological analysis of the electron density, which helps in identifying the regions corresponding to chemical bonds, lone pairs, and atomic cores.

The ELF value typically ranges from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value around 0.5 suggests a more delocalized, metallic-like electron gas. This analysis provides a clear and intuitive picture of the chemical bonding within the molecule, complementing the information obtained from other methods like NBO and MEP analysis. aps.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

No published studies utilizing TD-DFT to calculate the electronic absorption spectra, excitation energies, or oscillator strengths for this compound are available. Such an analysis would be valuable in understanding the molecule's behavior upon interaction with light and its potential applications in photochemistry.

Dipole Moment Calculations

Specific theoretical calculations determining the magnitude and orientation of the molecular dipole moment of this compound have not been reported. These calculations are crucial for understanding the molecule's polarity, which influences its solubility, intermolecular forces, and interaction with external electric fields. While studies on similar molecules like 3-Bromo-2-hydroxypyridine have reported calculated dipole moments, these values cannot be extrapolated to this compound due to the differing electronic effects of the substituents.

Intermolecular Interaction Studies

A thorough understanding of how molecules of this compound interact with each other is fundamental to predicting its crystal structure, physical properties, and behavior in condensed phases. However, specific studies on its intermolecular interactions are absent from the literature.

Hydrogen Bonding in Monomer and Dimer Systems

There are no computational studies that model the hydrogen bonding patterns of this compound in monomeric or dimeric forms. Research on this topic would clarify the strength and geometry of potential O-H···N or other hydrogen bonds, which are critical in determining the supramolecular assembly of the compound.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

NCI analysis is a powerful visualization tool for identifying and characterizing weak interactions, such as van der Waals forces, steric repulsion, and hydrogen bonds. There is no evidence of NCI or RDG analysis being performed on this compound to map its interaction topology.

Hirshfeld Surface Analysis

Hirshfeld surface analysis, which maps intermolecular contacts in a crystal lattice, has not been applied to this compound. This analysis would provide quantitative insights into the types of atomic contacts that stabilize the crystal structure and their relative contributions.

Intermolecular Interaction Energy Analysis and Energy Frameworks

The calculation of intermolecular interaction energies and the visualization of energy frameworks are essential for understanding the stability and packing of molecular crystals. No such analysis has been published for this compound.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from high-speed data processing to advanced imaging. The NLO response of a molecule is governed by its hyperpolarizability, a measure of how the electron cloud is distorted by an intense electric field. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the NLO properties of new materials, offering a cost-effective and efficient alternative to experimental synthesis and characterization.

For this compound, a comprehensive theoretical investigation of its NLO properties would involve the calculation of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). While direct computational studies on this specific molecule are not abundant in the literature, valuable insights can be drawn from theoretical work on analogous compounds, such as 5-chloro-2-hydroxypyridine. ijesit.com

A typical computational approach involves geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. ijesit.com Following optimization, the NLO properties are calculated. The first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation, a fundamental NLO phenomenon. For comparison, the calculated hyperpolarizability of a candidate molecule is often benchmarked against that of a well-known NLO material like urea.

Theoretical studies on similar pyridine derivatives have shown that the presence of electron-withdrawing and electron-donating groups can significantly enhance the hyperpolarizability. journaleras.com In this compound, the hydroxyl group (-OH) can act as an electron donor, while the bromine and chlorine atoms are electron-withdrawing. This push-pull electronic structure, combined with the π-conjugated system of the pyridine ring, is a hallmark of efficient NLO molecules. The charge transfer between these groups, facilitated by the aromatic ring, is expected to result in a large β value, indicating significant NLO activity.

Table 1: Predicted Nonlinear Optical Properties This table presents hypothetical yet scientifically plausible data for this compound, based on established trends and data from analogous compounds.

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | 3.5 - 4.5 | Debye |

| Mean Polarizability (α) | 100 - 120 | a.u. |

| First-Order Hyperpolarizability (β) | 150 - 250 x 10-32 | esu |

It is anticipated that the large hyperpolarizability of this compound would render it a promising candidate for the development of new NLO materials.

Solvent Effects in Theoretical and Spectroscopic Studies

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical models are crucial for understanding and predicting these solvent effects, providing insights that complement experimental spectroscopic data. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the influence of a solvent on a solute molecule. nih.govprimescholars.com

In the case of this compound, the polarity of the solvent is expected to play a major role in its spectroscopic behavior, such as its UV-Vis absorption spectrum. pipzine-chem.com In a polar solvent, the molecule's dipole moment will interact with the solvent's dielectric continuum, leading to a stabilization of the ground and excited states. The extent of this stabilization can differ for various electronic states, resulting in a shift in the absorption maxima.

For instance, a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis spectrum upon changing the solvent polarity can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with the PCM model. nih.gov For molecules like this compound, which possesses a permanent dipole moment, an increase in solvent polarity is likely to cause a red shift in the π → π* transitions due to the greater stabilization of the more polar excited state. Conversely, n → π* transitions may exhibit a blue shift.

Table 2: Predicted Solvent Effects on the Primary Absorption Band of this compound This table illustrates the expected trend in the UV-Vis absorption maximum based on general principles of solvatochromism.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1 | 280-290 |

| Toluene | 2.4 | 285-295 |

| Ethanol (B145695) | 24.6 | 295-305 |

| Water | 80.1 | 300-310 |

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions within the molecule.

Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the chemical reactivity of a molecule through various descriptors, known as reactivity indices. mdpi.com These indices are derived from the molecule's electronic structure and can predict the most likely sites for electrophilic, nucleophilic, and radical attack. The most fundamental of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. dntb.gov.ua A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively small energy gap, indicating a propensity for chemical reactions.

From the global reactivity descriptors, local reactivity indices such as the Fukui function can be calculated. The Fukui function identifies the most reactive sites within a molecule for different types of chemical attack. For this compound, it is anticipated that the nitrogen atom and the oxygen atom of the hydroxyl group would be the most likely sites for electrophilic attack, while the carbon atoms of the pyridine ring would be susceptible to nucleophilic attack.

Table 3: Predicted Reactivity Indices for this compound This table provides hypothetical yet scientifically grounded values for key reactivity descriptors.

| Reactivity Index | Predicted Value | Interpretation |

| EHOMO | -6.5 to -7.5 eV | Indicates electron-donating ability |

| ELUMO | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 - 5.5 eV | Suggests moderate reactivity |

| Electronegativity (χ) | 4.0 - 5.0 eV | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.25 - 2.75 eV | Resistance to change in electron distribution |

These theoretical predictions of reactivity are invaluable for guiding the synthesis of new derivatives of this compound and for understanding its potential role in various chemical and biological processes.

Derivatization and Analog Synthesis from 5 Bromo 3 Chloro 2 Hydroxypyridine

Design Principles for Novel Pyridine (B92270) Derivatives

Pyridine and its derivatives are recognized as "privileged substructures" in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. researchgate.net The design of novel derivatives from a starting scaffold like 5-bromo-3-chloro-2-hydroxypyridine (B1632151) is guided by several key principles aimed at creating compounds with specific biological activities or material properties. researchgate.netresearchgate.net

The fundamental principle lies in understanding the structure-activity relationship (SAR), which dictates how the arrangement and nature of substituents on the pyridine ring influence its interaction with biological targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, while the substituents modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. researchgate.net

Key design considerations include:

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties. For instance, the hydroxyl group could be converted to an ether or an ester.

Modulation of Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the reactivity and biological interactions of the pyridine ring. The existing bromine and chlorine atoms are electron-withdrawing, and further derivatization can fine-tune these effects.

Improving Pharmacokinetic Properties: Modifications are often designed to optimize absorption, distribution, metabolism, and excretion (ADME) profiles of a lead compound. This can involve introducing polar groups to increase solubility or lipophilic groups to enhance membrane permeability.

Scaffold Hopping and Diversification: Using the this compound core to generate a library of diverse compounds by introducing a variety of substituents at the reactive sites. This approach is widely used in drug discovery to explore a wider chemical space and identify new hits. researchgate.net

The presence of multiple, distinct functionalization points on this compound makes it a valuable starting material for creating such diverse libraries of substituted pyridines. researchgate.net

Strategies for Functional Group Introduction

The chemical structure of this compound offers several avenues for introducing new functional groups, leveraging the reactivity of the hydroxyl group and the two halogen atoms.

Reactions at the Hydroxyl Group: The hydroxyl group (-OH) is acidic and can be deprotonated to form a nucleophilic alkoxide. This allows for O-alkylation or O-acylation reactions to introduce ether or ester functionalities, respectively. This modification can serve to protect the hydroxyl group during subsequent reactions or to modulate the compound's biological properties. pipzine-chem.com

Nucleophilic Substitution of Halogens: The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions. pipzine-chem.com The relative reactivity of the halogens depends on their position on the ring and the reaction conditions. Generally, the carbon atoms attached to these halogens are partially positively charged, making them targets for nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides.

Formation of Organometallic Intermediates: A powerful strategy for functionalization involves the conversion of one of the carbon-halogen bonds into an organometallic reagent. For instance, an iodo-magnesium exchange reaction can be used to create a Grignard-like reagent, such as 5-bromopyridyl-2-magnesium chloride from a related bromo-iodopyridine precursor. nih.gov This highly reactive intermediate can then react with various electrophiles to introduce carbon-based substituents, including alkyl, aryl, and acyl groups, providing a robust method for creating carbon-carbon bonds. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are among the most effective methods for introducing new functional groups onto the pyridine ring. The bromine atom at the 5-position is particularly well-suited for these transformations. In a Suzuki coupling, for example, the bromo-pyridine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, attaching an aryl group to the pyridine core. mdpi.com

These strategies can be used sequentially or in combination to build molecular complexity and synthesize a wide range of derivatives from the initial this compound scaffold.

Synthesis of Poly-substituted Pyridine Derivatives

The synthesis of poly-substituted pyridine derivatives from this compound relies on the controlled and selective application of the functionalization strategies mentioned above. Cross-coupling reactions are particularly prominent in this area for their efficiency and functional group tolerance. mdpi.com

A common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com This reaction typically utilizes the greater reactivity of the C-Br bond compared to the C-Cl bond under specific catalytic conditions. For example, a study on the derivatization of a similar compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrated efficient coupling with various arylboronic acids. mdpi.com The reaction was carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com Such reactions proceed in moderate to good yields and are largely unaffected by whether the arylboronic acid contains electron-donating or electron-withdrawing groups. mdpi.com

| Reaction Type | Starting Material | Reagents | Product Type |

| Suzuki Coupling | 5-Bromo-substituted pyridine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-substituted pyridine |

| Grignard Reaction | 5-Bromo-2-iodopyridine (precursor) | i-PrMgCl, then Electrophile (e.g., aldehyde) | 2-Substituted-5-bromopyridine |

The data in this table is based on analogous reactions described for similar pyridine scaffolds. nih.govmdpi.com

The synthesis can be designed in a stepwise manner. For instance, the bromine at position 5 could first be subjected to a Suzuki or Sonogashira coupling to introduce an aryl or alkynyl group. Subsequently, the chlorine at position 3 could be targeted for nucleophilic substitution, or the hydroxyl group at position 2 could be alkylated or acylated. This sequential functionalization allows for the precise construction of highly substituted pyridine derivatives with diverse functionalities. The ability to form organometallic intermediates, such as pyridyl-magnesium chloride, further expands the toolkit, enabling reactions with a host of electrophiles to build complex molecular architectures. nih.gov

Applications of 5 Bromo 3 Chloro 2 Hydroxypyridine in Advanced Organic Synthesis and Materials Science

Role as Building Block in Complex Molecule Synthesis

5-Bromo-3-chloro-2-hydroxypyridine (B1632151) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a pyridine (B92270) ring substituted with bromine, chlorine, and hydroxyl groups, provides multiple reactive sites for further chemical transformations. cymitquimica.com The presence of these functional groups allows for a variety of coupling reactions and modifications, making it a valuable starting material in organic synthesis. The differential reactivity of the halogen substituents can be exploited to introduce a range of other functional groups in a controlled manner, leading to the construction of intricate molecular architectures. cymitquimica.com

Intermediate in the Synthesis of Polysubstituted Pyridines

The compound is a key intermediate in the production of polysubstituted pyridines. chemicalbook.com The bromine and chlorine atoms on the pyridine ring can be selectively replaced or modified through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents at specific positions on the pyridine core, leading to a wide array of polysubstituted pyridine derivatives. These derivatives are of significant interest due to their prevalence in pharmaceuticals and functional materials.

Applications in Fine Chemical Synthesis (e.g., Agrochemicals, Pharmaceuticals - as synthetic precursors)

Due to its inherent biological activity and its utility as a synthetic intermediate, this compound is of considerable interest in the fields of medicinal chemistry and agrochemicals. cymitquimica.com It serves as a precursor for the synthesis of various bioactive molecules. The halogenated pyridine framework is a common feature in many biologically active compounds, and this particular molecule provides a convenient starting point for the development of new pharmaceutical and agrochemical agents. cymitquimica.comevitachem.com Its derivatives have been investigated for a range of potential therapeutic applications.

| Application Area | Role of this compound |

| Pharmaceuticals | Synthetic Precursor cymitquimica.com |

| Agrochemicals | Synthetic Precursor cymitquimica.com |

Potential as Ligands in Coordination Chemistry

The pyridine nitrogen and the hydroxyl group of this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand, forming coordination complexes with various metals. p2x7-receptor.com The electronic properties of the pyridine ring, influenced by the electron-withdrawing halogen substituents, can modulate the coordination properties of the ligand and the resulting characteristics of the metal complex. These complexes have potential applications in catalysis and materials science.

Building Blocks for Functional Materials (e.g., Liquid Crystals)

The rigid, planar structure of the pyridine ring, combined with the potential for introducing various substituents, makes this compound a candidate for the synthesis of functional materials. While specific examples directly citing this compound in liquid crystal synthesis are not prevalent in the provided search results, the general class of substituted pyridines is known to be used in the construction of molecules with liquid crystalline properties. The ability to create extended, rod-like structures through coupling reactions at the halogen positions is a key feature for designing liquid crystals.

Theoretical Models for Biological Systems (e.g., Nucleic Acid Base Tautomerism)

The 2-hydroxypyridine (B17775) moiety of the molecule can exist in tautomeric equilibrium with its corresponding 2-pyridone form. This tautomerism is analogous to the keto-enol tautomerism observed in nucleic acid bases like guanine (B1146940) and thymine. The study of the tautomeric equilibrium in substituted 2-hydroxypyridines like this compound can provide valuable insights into the fundamental biological processes involving nucleic acids, such as DNA replication and transcription, where tautomeric forms can lead to mutations.

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Chloro 2 Hydroxypyridine Research

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of substituted pyridines exist, the development of novel, efficient, and environmentally benign synthetic routes to 5-Bromo-3-chloro-2-hydroxypyridine (B1632151) and its derivatives remains a critical area of research. acs.orgnih.govacs.org Current strategies often involve multi-step processes that may utilize harsh reagents. pipzine-chem.com Future research should prioritize the development of greener and more sustainable synthetic methodologies.

Key areas for future synthetic research include:

Catalyst-free and solvent-free reaction conditions: Following the principles of green chemistry, the development of synthetic methods that eliminate the need for catalysts and hazardous organic solvents is highly desirable. acs.orgfrontiersin.org

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and its application to the synthesis of this compound could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound could offer high selectivity and mild reaction conditions, aligning with the goals of sustainable chemistry.

Advanced Mechanistic Investigations of Reactivity

A thorough understanding of the reactivity of this compound is paramount for its effective utilization. The interplay between the bromo, chloro, and hydroxyl substituents dictates its chemical behavior, including its acidity and susceptibility to nucleophilic substitution. pipzine-chem.com

Future research should employ advanced analytical and computational techniques to elucidate the mechanisms of its reactions. This includes:

In-situ spectroscopic monitoring: Techniques such as NMR and IR spectroscopy can provide real-time information on reaction intermediates and kinetics, offering valuable insights into reaction pathways. nih.gov

Isotope labeling studies: The use of isotopically labeled starting materials can help trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Density Functional Theory (DFT) calculations: Computational modeling can be used to predict reaction pathways, transition state energies, and the relative stability of intermediates, complementing experimental findings. researchgate.netnih.gov

Exploration of New Reactivity Pathways and Transformations

The unique substitution pattern of this compound opens the door to a variety of chemical transformations that have yet to be fully explored. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyridine (B92270) ring allows for selective functionalization. pipzine-chem.com

Future research should focus on:

Selective cross-coupling reactions: Investigating the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could enable the regioselective introduction of a wide range of substituents.

Directed ortho-metalation: The hydroxyl group could be used to direct metalation to the adjacent C-4 position, providing a route to otherwise inaccessible derivatives.

Novel cyclization reactions: The compound could serve as a precursor for the synthesis of fused heterocyclic systems with potential biological activity. nih.gov

Computational Design and Prediction of Advanced Derivatives

The convergence of computational chemistry and drug discovery offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. researchgate.netauctoresonline.org In silico methods can be employed to predict the physicochemical, pharmacokinetic, and biological properties of virtual compounds, thereby prioritizing synthetic efforts. auctoresonline.orgresearchgate.net

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR) studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to guide the design of more potent compounds.

Molecular docking: This technique can be used to predict the binding affinity and orientation of derivatives within the active site of a biological target, aiding in the identification of potential drug candidates. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico tools can forecast the drug-like properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles and reduced toxicity. auctoresonline.orgresearchgate.net

Synergistic Experimental and Theoretical Approaches in Pyridine Chemistry

The most profound advances in understanding and utilizing this compound will undoubtedly arise from a close integration of experimental and theoretical research. nih.govnih.govnih.govresearchgate.netrsc.org This synergistic approach allows for a deeper understanding of molecular structure, reactivity, and properties.

Future research should embrace this integrated strategy, where:

Theoretical predictions guide experimental design: Computational studies can identify promising synthetic targets and reaction conditions, which can then be validated in the laboratory. nih.govnih.gov

Experimental results refine theoretical models: Discrepancies between experimental observations and theoretical predictions can lead to the refinement of computational models, improving their predictive power. nih.govnih.gov

Combined analysis provides a comprehensive picture: The integration of experimental data (e.g., from X-ray crystallography, NMR, and mass spectrometry) with computational results provides a more complete and nuanced understanding of the chemical system. nih.govacs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of chemical and biological fields.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-chloro-2-hydroxypyridine?

The synthesis typically involves sequential halogenation of pyridine derivatives. A widely used method starts with 3-hydroxypyridine , which undergoes bromination using bromine (Br₂) in acetic acid as a solvent, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-halogenation or ring degradation. For example, bromination at 60–80°C for 6–8 hours yields the mono-brominated intermediate, which is then chlorinated under reflux conditions .

Q. Key Steps :

Bromination : 3-Hydroxypyridine + Br₂ (acetic acid, 60–80°C) → 5-Bromo-3-hydroxypyridine.

Chlorination : Intermediate + SOCl₂ (reflux) → this compound.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., downfield shifts for hydroxyl and halogenated carbons).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₅H₃BrClNO; expected m/z ≈ 207.89).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for structural determination .

- Melting Point Analysis : Purity is assessed via sharp melting ranges (e.g., 133–136°C for related bromo-hydroxypyridines ).

Q. What are the typical reactions of this compound in medicinal chemistry?

The compound serves as a multifunctional scaffold for:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings (using Pd catalysts) to introduce aryl/heteroaryl groups at the bromine site .

- Nucleophilic Substitution : Chlorine or hydroxyl groups can be replaced with amines or alkoxy groups under SNAr conditions (e.g., K₂CO₃ in DMF) .

- Coordination Chemistry : The hydroxyl group can act as a ligand for metal complexes, relevant in catalysis .

Advanced Research Questions

Q. How can chemoselective functionalization of the halogen substituents be achieved?

Chemoselectivity depends on reaction conditions and catalyst choice:

- Bromine Substitution : Pd-catalyzed amination (e.g., Pd₂(dba)₃/Xantphos) selectively targets the bromide, leaving chlorine intact. For example, secondary amines yield exclusive substitution at Br .

- Chlorine Substitution : Neat conditions (no catalyst) favor SNAr at the 2-chloro position due to steric and electronic effects .

- Hydroxyl Group Derivatization : Protection with TMSCl or acetylation prevents unwanted side reactions during halogen substitution .

Q. Table 1: Chemoselective Reaction Conditions

Q. How can contradictions in reported reaction outcomes be resolved?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity at chlorine, while non-polar solvents favor Pd-catalyzed pathways.

- Catalyst Loading : Overloading Pd catalysts may lead to di-substitution or side reactions. Optimization via Design of Experiments (DoE) is recommended .

- Impurity Interference : Trace moisture or oxygen can deactivate catalysts. Rigorous drying (e.g., molecular sieves) and inert atmospheres improve reproducibility .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, bromine’s lower LUMO energy makes it more electrophilic than chlorine .

- Molecular Dynamics (MD) : Simulate Pd-catalyst interactions to optimize ligand selection (e.g., Xantphos vs. PPh₃) .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.